1-(2-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole
Description
1-(2-Fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a synthetic organic compound characterized by its unique chemical structure, which includes a fluorobenzyl group, two methyl groups, and a nitro group attached to a pyrazole ring
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3,5-dimethyl-4-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2/c1-8-12(16(17)18)9(2)15(14-8)7-10-5-3-4-6-11(10)13/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXOPRHOQAEZJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2F)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole typically involves multiple steps. One common method starts with the preparation of the pyrazole core, followed by the introduction of the fluorobenzyl group and the nitro group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(2-Fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-(2-fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorobenzyl and nitro groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Fluorobenzene: Shares the fluorobenzyl group but lacks the pyrazole and nitro groups.
3,5-Dimethylpyrazole: Contains the pyrazole ring with two methyl groups but lacks the fluorobenzyl and nitro groups.
4-Nitropyrazole: Contains the pyrazole ring with a nitro group but lacks the fluorobenzyl and methyl groups.
Uniqueness: 1-(2-Fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
1-(2-Fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent studies.
- Chemical Formula : C₁₂H₁₂FN₃O₂
- CAS Number : 400752-55-8
- Molecular Weight : 249.24 g/mol
1. Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. For instance, compounds in the pyrazole class have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives exhibited up to 85% inhibition of TNF-α at concentrations of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties. A series of pyrazole derivatives were tested against various bacterial strains, including E. coli and Staphylococcus aureus. Notably, compounds with specific substitutions showed enhanced activity against these pathogens .
3. Anticancer Potential
Research indicates that pyrazole derivatives can exhibit cytotoxic effects against cancer cell lines. For example, certain derivatives have been tested in vitro against breast cancer cells, demonstrating significant growth inhibition . The mechanism often involves the induction of apoptosis in cancer cells.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves the reaction of appropriate hydrazines with substituted ketones or aldehydes under acidic or basic conditions. The structure-activity relationship studies suggest that modifications at the 3 and 5 positions significantly influence biological activity.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Up to 85% inhibition of TNF-α | |
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anticancer | Significant inhibition of breast cancer cell growth |
Case Study 1: Anti-inflammatory Efficacy
A study evaluated a series of pyrazole derivatives for their anti-inflammatory effects in a carrageenan-induced edema model in mice. The compound exhibited comparable efficacy to indomethacin, a standard anti-inflammatory agent .
Case Study 2: Antimicrobial Activity
In another investigation, a novel series of pyrazole compounds was synthesized and tested against various bacterial strains. The results indicated that certain modifications led to enhanced antibacterial activity, particularly with the inclusion of aliphatic amide groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
